molecular formula C27H24N2O7 B3707949 2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID

2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID

Cat. No.: B3707949
M. Wt: 488.5 g/mol
InChI Key: WJDHJZFNSPXSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID is a complex organic compound with a unique structure that includes a phthalimide moiety and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID typically involves multiple steps. One common approach is to start with the preparation of the phthalimide derivative, followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like phthalimide share a similar core structure and are used in similar applications.

    Benzoic Acid Derivatives: Compounds such as 4,5-dimethoxybenzoic acid have related structures and can undergo similar chemical reactions.

Uniqueness

What sets 2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID apart is its combination of the phthalimide and benzoic acid moieties, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler compounds.

Properties

IUPAC Name

2-[[1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carbonyl]amino]-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O7/c1-13-8-14(2)23(15(3)9-13)29-25(31)17-7-6-16(10-18(17)26(29)32)24(30)28-20-12-22(36-5)21(35-4)11-19(20)27(33)34/h6-12H,1-5H3,(H,28,30)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDHJZFNSPXSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=C(C=C4C(=O)O)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID
Reactant of Route 2
Reactant of Route 2
2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID
Reactant of Route 3
2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID
Reactant of Route 4
2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID
Reactant of Route 5
Reactant of Route 5
2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID
Reactant of Route 6
2-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]-4,5-DIMETHOXYBENZOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.